deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H
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Overview
Description
Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water retention in the body. This compound is designed to mimic the effects of vasopressin while exhibiting enhanced stability and potency. It is commonly used in medical and scientific research due to its unique properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring consistency in quality .
Chemical Reactions Analysis
Types of Reactions
Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H undergoes various chemical reactions, including:
Oxidation: The disulfide bond between the cysteine residues can be oxidized, affecting the stability and activity of the peptide.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation and function.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties, such as increasing its resistance to enzymatic degradation.
Common Reagents and Conditions
Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of the disulfide bond results in the formation of a more stable cyclic peptide, while reduction leads to a linear peptide with free thiol groups .
Scientific Research Applications
Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on hormone regulation and receptor interactions.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is involved in water reabsorption in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This increases water reabsorption, reducing urine output and promoting water retention .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: Another synthetic analog of vasopressin with similar antidiuretic properties.
Uniqueness
Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is unique due to its enhanced stability and potency compared to natural vasopressin. The modifications made to its structure, such as the deamination of cysteine and the inclusion of non-natural amino acids, contribute to its increased resistance to enzymatic degradation and prolonged duration of action .
Properties
IUPAC Name |
acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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